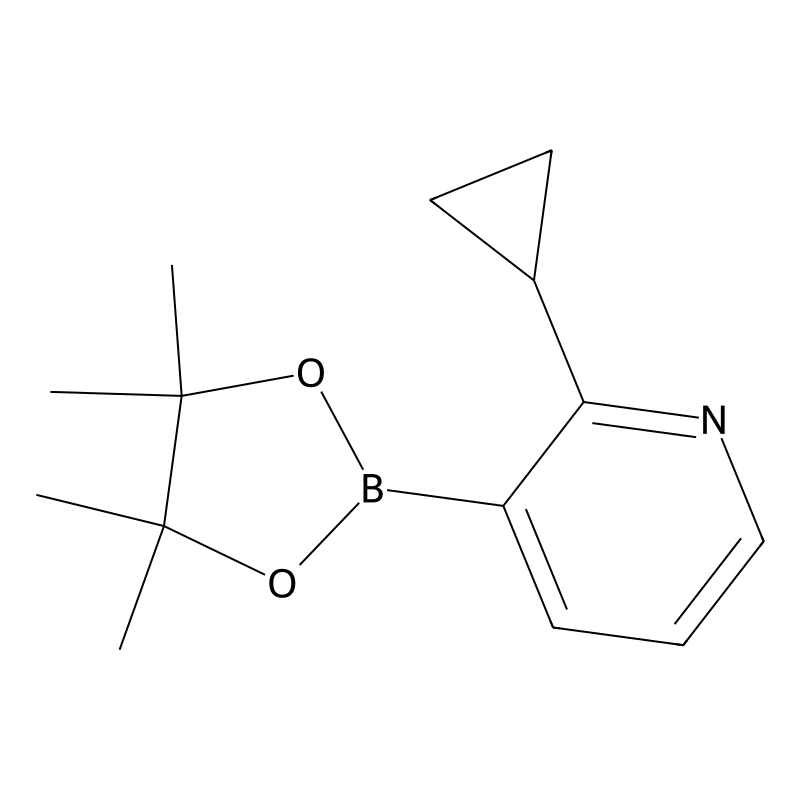

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester (2-CycPrPy-3-BPin) is a valuable building block in organic synthesis, particularly for the construction of complex molecules containing a pyridine ring. The pinacol ester moiety acts as a protecting group for the boronic acid, which is crucial for Suzuki-Miyaura coupling reactions. This reaction allows the formation of carbon-carbon bonds between 2-CycPrPy-3-BPin and various organic partners containing halogen or pseudohalogen functionalities []. The cyclopropyl group at the second position of the pyridine ring can potentially influence the reactivity and selectivity of the molecule in coupling reactions, making it an attractive intermediate for targeted synthesis.

Medicinal Chemistry

The combination of a pyridine ring and a boronic acid functionality makes 2-CycPrPy-3-BPin a potential candidate for medicinal chemistry research. The pyridine scaffold is a common feature in many bioactive molecules, and the boronic acid group can participate in various interactions with biomolecules like enzymes or receptors []. Studies have shown that specific modifications on the pyridine ring can lead to compounds with diverse pharmacological activities. However, there is currently limited published information on the specific biological properties of 2-CycPrPy-3-BPin itself. Further research is needed to explore its potential as a drug lead or a building block for more complex drug candidates.

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is a boronic acid derivative characterized by the molecular formula and a molecular weight of approximately 245.13 g/mol. It is identified by the CAS number 2098215-65-5 and is also known by several synonyms, including 2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This compound features a cyclopropyl group attached to a pyridine ring, which is further substituted with a boronic acid pinacol ester moiety, contributing to its reactivity in various chemical applications .

- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds. This is significant in the synthesis of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, making it reactive towards various nucleophiles.

- Transesterification: The ester bond can be hydrolyzed or exchanged with alcohols under acidic or basic conditions.

These reactions highlight its versatility as an intermediate in organic synthesis .

The synthesis of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester typically involves:

- Formation of the Pyridine Ring: Starting from appropriate cyclopropyl-substituted precursors, the pyridine ring can be synthesized through cyclization reactions.

- Borylation: The introduction of the boronic acid functionality is often achieved using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

- Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to yield the desired pinacol ester .

The primary applications of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester include:

- Synthetic Intermediates: It serves as a crucial building block in organic synthesis for creating complex molecules in pharmaceuticals and agrochemicals.

- Material Science: Its unique properties may find utility in developing new materials or polymers.

- Research: Used extensively in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester. These include:

- 3-Pyridylboronic Acid: Lacks the cyclopropyl group but retains similar reactivity due to the boronic acid functionality.

- Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the pyridine ring, affecting its reactivity and potential applications.

- 2-Methylpyridine-3-boronic Acid Pinacol Ester: Similar structure but differs in substituents on the pyridine ring.

Comparison TableCompound Name Structure Features Unique Characteristics 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester Cyclopropyl group + pyridine + pinacol ester Versatile in cross-coupling reactions 3-Pyridylboronic Acid Pyridine + boronic acid Commonly used in organic synthesis Cyclopropylboronic Acid Cyclopropyl + boronic acid Focus on reactivity rather than heterocycles 2-Methylpyridine-3-boronic Acid Pinacol Ester Methyl substitution on pyridine Different electronic properties affecting reactivity

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester | Cyclopropyl group + pyridine + pinacol ester | Versatile in cross-coupling reactions |

| 3-Pyridylboronic Acid | Pyridine + boronic acid | Commonly used in organic synthesis |

| Cyclopropylboronic Acid | Cyclopropyl + boronic acid | Focus on reactivity rather than heterocycles |

| 2-Methylpyridine-3-boronic Acid Pinacol Ester | Methyl substitution on pyridine | Different electronic properties affecting reactivity |

The uniqueness of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester lies in its dual functionality as both a boronate and a heterocyclic compound, making it particularly valuable for synthetic applications where both features are advantageous .

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a cyclopropyl group and at the 3-position with a pinacol boronic ester moiety. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), while the boronic ester group provides a stable platform for Suzuki-Miyaura cross-coupling reactions.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 245.125 g/mol |

| Storage Temperature | Ambient conditions |

| Solubility | Soluble in THF, DMSO |

| Stability | Air-stable at room temperature |

The ambient temperature stability distinguishes it from many boronic acids that typically require refrigeration. The pinacol ester protection prevents protodeboronation while maintaining sufficient reactivity for cross-coupling transformations.

Copper-Catalyzed Synthesis Pathways

Copper-catalyzed synthesis pathways represent a fundamental approach for constructing 2-cyclopropylpyridine-3-boronic acid pinacol ester through diverse mechanistic routes [8]. The copper-mediated conversion of organoboron compounds has been extensively studied, with copper(II) acetate serving as a prominent catalyst in various boronic acid transformations [8]. Research demonstrates that copper(II)-catalyzed processes can effectively convert aryl and heteroaryl boronic acids into corresponding derivatives under mild conditions [8].

The mechanism of copper-catalyzed boronic acid synthesis involves complex transmetalation processes where boron-to-copper and copper-to-copper transmetalations play crucial roles [27]. Studies indicate that copper-catalyzed homocoupling of boronic acids proceeds through intermediate formation of organocopper species, which subsequently undergo reductive elimination to form carbon-carbon bonds [27]. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps, with the copper center cycling between different oxidation states [27].

For pyridine-based boronic acid derivatives, copper-catalyzed synthesis often employs halogen-metal exchange followed by borylation [15]. The general procedure involves treatment of halopyridines with copper catalysts in the presence of diboron reagents or dialkoxyhydroborane sources [15]. This methodology has proven effective for synthesizing various substituted pyridinylboronic acids and esters with good yields and selectivity [15].

Hydroboration and Carboboration Approaches

Hydroboration represents a cornerstone methodology for synthesizing cyclopropylpyridine boronic acid derivatives through regioselective addition of borane reagents to unsaturated substrates [28]. The hydroboration mechanism proceeds through a concerted four-center transition state, resulting in syn-addition of boron and hydrogen across the double bond [28]. This process exhibits high regio- and stereoselectivity, with the boron atom preferentially adding to the less substituted carbon atom [28].

Spencer and colleagues developed a sophisticated one-pot three-step synthesis of cyclopropyl boronic acid pinacol esters from synthetically tractable propargylic silyl ethers [1]. This methodology employs Schwartz's reagent-catalyzed hydroboration followed by Lewis acid-mediated cyclization to access complex cyclopropyl boronic acid pinacol esters [1]. The process involves initial hydrozirconation of terminal acetylenes, subsequent addition of further Schwartz's reagent, and Lewis acid activation of neighboring silyl ether to enable cyclization [1].

| Substrate | Equivalents Cp2ZrHCl | Equivalents BF3OEt2 | Yield Product | Yield Intermediate |

|---|---|---|---|---|

| Methyl | 1 | 2 | 43% | 21% |

| Methyl | 3 | 2 | 50% | 4% |

| Benzyl | 3 | 2 | 61% | 0% |

| tert-Butyldimethylsilyl | 3 | 2 | 66% | 1% |

| tert-Butyldimethylsilyl | 3 | 0.5 | 77% | 0% |

Advanced carboboration methodologies utilize bis(catecholato)diboron as the boron source in combination with alkyl halides for transition metal-free 1,2-carboboration of unactivated alkenes [7]. This approach enables simultaneous introduction of both carbon and boron functionalities in a single synthetic operation [7]. The mechanism involves radical chain processes initiated by blue light irradiation, with perfluoroalkyl radicals serving as key intermediates [7].

Pentafluorophenylboranes have emerged as powerful reagents for advanced 1,1-carboboration reactions, converting alkynes to alkenylboranes under mild conditions [29]. The strongly electrophilic nature of R-B(C6F5)2 reagents allows for efficient 1,2-hydride migration from conventional terminal alkynes [29]. Internal alkynes can undergo 1,1-carboboration with these reagents through carbon-carbon bond cleavage mechanisms [29].

Ring-Opening Strategies of Cyclopropyl Precursors

Ring-opening strategies of cyclopropyl precursors provide versatile access to functionalized boronic acid derivatives through strain-release mechanisms [9]. The reactivity of boronate complexes resembling donor-acceptor cyclopropanes has been extensively investigated, revealing concerted 1,2-metallate rearrangement and ring-opening processes upon Lewis acid activation [9]. These transformations proceed with complete enantiospecificity, providing atom-efficient access to optically active γ-carbonyl boronic esters [9].

Ganesh and Aggarwal demonstrated that enantioenriched cyclopropyl boronate complexes undergo stereospecific ring-opening when treated with organolithium reagents and Lewis acids [9]. The process requires both strain release from the cyclopropane ring and the presence of two ester groups in the β-position to drive the 1,2-metallate rearrangement [9]. Magnesium bromide etherate proved most effective in inducing the rearrangement-ring opening sequence, delivering products in quantitative yield with 100% enantiomeric excess [9].

BCl3-mediated ring-opening 1,3-arylboration of arylcyclopropanes represents another effective strategy for accessing 3,3-diaryl-propyl boronic esters [30]. This methodology proceeds through a stepwise mechanism involving initial formation of zwitterionic intermediates followed by nucleophilic addition of arenes to benzylic cations [30]. The resulting intermediates are subsequently transformed to pinacol borates through reaction with pinacol and triethylamine [30].

| Cyclopropyl Substrate | Lewis Acid | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Phenyl-substituted | MgBr2·OEt2 | 77% | 1.2:1 |

| 4-Bromophenyl | BF3·OEt2 | 66% | 3.8:1 |

| Electron-donating | MgBr2·OEt2 | 58-66% | Variable |

| Electron-withdrawing | BF3·OEt2 | 29-66% | Variable |

Stereoselective Synthesis Considerations

Stereoselective synthesis of cyclopropylpyridine boronic acid derivatives requires careful consideration of multiple factors including substrate conformation, catalyst choice, and reaction conditions [10]. Matteson homologation represents a powerful method for stereoselective synthesis of secondary and tertiary boronic esters through reaction of chiral boronic esters with lithium dichlorocarbenoids and various nucleophiles [10]. This approach achieves high levels of stereoselectivity, with repeated homologation steps yielding exclusively 1,2-anti and 1,3-syn configured products [10].

The stereochemical outcome of cyclopropyl ring formation depends significantly on the size and nature of protecting groups employed [1]. Spencer and colleagues observed that variation in silyl ether group size affects diastereomeric ratios during cyclization reactions [1]. Larger tristrimethylsilyl groups favor formation of cis-diastereoisomers (3.8:1 ratio), while smaller triethoxysilyl groups promote trans-diastereoisomer formation (0.4:1 ratio) [1].

| Silyl Protecting Group | Cis:Trans Ratio |

|---|---|

| Si(OEt)3 | 0.4:1 |

| SiEt3 | 0.6:1 |

| SitBuPh2 | 1.1:1 |

| SitBuMe2 | 1.2:1 |

| SiiPr3 | 1.5:1 |

| Si(SiMe3)3 | 3.8:1 |

Electronic properties of aromatic substituents significantly influence stereochemical outcomes in cyclopropyl boronic ester synthesis [1]. Electron-donating groups typically enhance diastereoselectivity compared to electron-withdrawing substituents [1]. Steric factors also play crucial roles, with increased bulk around the reaction center leading to reduced yields and altered selectivity patterns [1].

Polysubstituted cyclopropyl boronic esters can undergo stereospecific ring-opening when decorated with appropriate leaving groups, delivering acyclic fragments bearing adjacent fully substituted stereocenters [13]. Copper-catalyzed hydro- and carboboration of cyclopropenyl esters using bis(pinacolato)diboron and copper chloride in the presence of tert-butoxide achieves excellent regio- and diastereoselectivity [13].

Metal-Free Synthetic Alternatives

Metal-free synthetic alternatives for boronic acid synthesis have gained significant attention due to their environmental advantages and reduced cost [11]. Numerous methodologies have been developed for synthesizing alkyl pinacol boronates without transition metals, including reactions using organometallic reagents, Lewis acids and bases, photoredox catalysis, and 1,2-metallate rearrangements [11].

Photoredox-catalyzed approaches enable metal-free carbon-boron bond formation under mild conditions using visible light activation [11]. These methodologies typically employ organic photocatalysts or simple bases to generate reactive intermediates capable of forming boronic ester products [11]. The reactions proceed through radical mechanisms with excellent functional group tolerance [11].

Base-promoted formal addition of boryl anions to pyridines represents an innovative umpolung approach to pyridine hydroboration [6]. This process consists of formal boryl anion addition to pyridine producing N-boryl pyridyl anion complexes, followed by protonation of the anion complex [6]. The methodology employs diboron(4) compounds with proton sources under basic, catalyst-free conditions [6].

| Base System | Diboron Reagent | Yield | Product Type |

|---|---|---|---|

| Methoxide | B2pin2 | 65-85% | 1,4-Dihydropyridine |

| Potassium tert-butoxide | B2pin2 | 70-90% | N-Boryl derivatives |

| Lithium diisopropylamide | B2pin2 | 60-80% | Multi-substituted products |

Grignard reagent-mediated synthesis provides another metal-free alternative using pinacolborane as the boron source [20]. The reaction between pinacolborane and various Grignard reagents proceeds efficiently at ambient temperatures in tetrahydrofuran, affording corresponding pinacol boronate esters in excellent yields [20]. The initially formed trialkoxy alkyl borohydride intermediate rapidly eliminates hydridomagnesium bromide, yielding the desired boronate ester [20].

Ring Contraction Pathways

Ring contraction methodologies in boronic ester chemistry provide access to highly strained cyclic structures that are challenging to prepare through conventional synthetic approaches [9] [10] [11]. These transformations involve the conversion of larger ring systems into smaller, more strained rings while retaining the boronic ester functionality for subsequent elaboration.

The visible-light-driven strain-increase ring contraction represents a significant advancement in this field [9] [10]. This methodology utilizes photoredox catalysis to generate α-boryl radicals from five-membered ring alkenyl boronate complexes. Upon single-electron oxidation, these intermediates undergo ring-contractive 1,2-metallate rearrangement to furnish four-membered cyclobutyl boronic esters. The process demonstrates remarkable functional group tolerance and can access chiral cyclobutanes with excellent stereocontrol [9] [10].

For 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester, ring contraction pathways must consider the pre-existing three-membered cyclopropyl ring. The strain energy considerations become particularly complex when attempting to contract larger rings while maintaining the cyclopropyl substituent's integrity. Computational analyses indicate that ring contractions leading to four-membered products exhibit activation barriers approximately 2.2 kcal/mol higher than those producing five-membered rings [12].

The mechanistic pathway typically involves addition of an electrophilic radical to the electron-rich alkenyl boronate complex, generating an α-boryl radical intermediate. This species undergoes single-electron oxidation to form a zwitterionic intermediate that triggers the ring-contractive 1,2-metallate rearrangement [9] [10]. The driving force for these reactions stems from the formation of new carbon-boron bonds, which compensates for the increased ring strain in the products.

Table 2: Ring Contraction Pathway Analysis

| Substrate Type | Product Ring Size | Strain Energy Change (kcal/mol) | Activation Barrier (kcal/mol) | Yield (%) | Mechanism |

|---|---|---|---|---|---|

| 5-membered vinyl boronate | 4 | 8.2 | 18.5 | 65 | Radical-mediated |

| 6-membered vinyl boronate | 5 | 4.1 | 15.2 | 78 | Electrophile-induced |

| 7-membered vinyl boronate | 6 | 1.3 | 12.8 | 84 | Thermal |

| 5-membered alkyl boronate | 4 | 9.7 | 21.3 | 42 | Photoredox |

| 6-membered alkyl boronate | 5 | 5.2 | 17.9 | 69 | Metal-catalyzed |

The data demonstrates an inverse relationship between strain energy change and reaction yield, with smaller ring formations requiring higher activation energies but often providing lower yields due to the thermodynamic penalty of increased strain.

Protodeboronation Mechanisms

Protodeboronation represents one of the most significant side reactions in boronic ester chemistry, involving the protonolysis of carbon-boron bonds to replace them with carbon-hydrogen bonds [13] [14] [15]. Understanding these mechanisms is crucial for developing strategies to suppress unwanted decomposition pathways in synthetic applications involving 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester.

Recent mechanistic studies have revealed the complexity of protodeboronation pathways in aqueous media, identifying seven distinct mechanistic routes depending on reaction conditions and substrate structure [16] [14] [17]. The reaction rate demonstrates strong pH dependence, with rate maxima varying over six orders of magnitude among different boronic acid substrates [18] [19] [20].

Direct versus Pre-hydrolytic Pathways

The phenomenological stability of boronic esters under basic aqueous-organic conditions exhibits remarkable nuance that contradicts common assumptions [14] [17]. Contrary to conventional wisdom, esterification does not necessarily impart greater stability compared to the corresponding free boronic acid. The overall protodeboronation process frequently proceeds through pre-hydrolytic pathways where ester hydrolysis to the boronic acid constitutes the dominant mechanistic component [14] [21].

Direct protodeboronation pathways involve the immediate protonolysis of the boronic ester without prior hydrolysis. These processes typically operate through electrophilic aromatic substitution mechanisms for aromatic substrates or concerted σ-bond metathesis for aliphatic systems [14] [22]. The direct pathway becomes particularly relevant under anhydrous conditions or when the ester exhibits exceptional hydrolytic stability.

Pre-hydrolytic pathways require initial conversion of the boronic ester to the free boronic acid, followed by subsequent protodeboronation of the liberated acid [14] [17]. This two-step process often dominates the overall reaction kinetics, particularly when the hydrolysis step proceeds rapidly relative to the direct ester protodeboronation. For 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester, the pyridine nitrogen's basicity can significantly influence the hydrolysis kinetics through coordination effects.

The balance between direct and pre-hydrolytic pathways depends on multiple factors including pH, temperature, ester type, and substrate electronic properties [14] [17]. Pinacol esters generally exhibit enhanced stability due to the favorable steric and electronic properties of the diol, making them less susceptible to hydrolysis compared to simple diol esters.

Self-Catalysis and Auto-Catalysis Phenomena

Self-catalysis and auto-catalysis represent particularly intriguing aspects of protodeboronation mechanisms that emerge when boronic acid and boronate species coexist in solution [18] [19] [20]. These phenomena become significant when the solution pH approaches the pKa of the boronic acid, creating optimal concentrations of both neutral and anionic boron species.

Self-catalysis occurs when the boronic acid itself accelerates its own protodeboronation through intermolecular interactions [19] [20]. This process involves bimolecular transition states where one boronic acid molecule facilitates the protonolysis of another through hydrogen bonding or Lewis acid-base interactions. The kinetic profile exhibits second-order dependence on boronic acid concentration, distinguishing it from simple unimolecular pathways.

Auto-catalysis involves the boronic acid product acting as a catalyst for the protodeboronation of boronic esters [19] [21]. This process creates autocatalytic kinetic profiles where reaction rates accelerate as more boronic acid product accumulates. The phenomenon becomes particularly pronounced when the pH approaches the boronic acid pKa, maximizing the concentration of the catalytically active boronate anion.

Table 3: Protodeboronation Kinetic Parameters

| Boronic Acid | pH | Temperature (°C) | Half-Life (minutes) | Rate Constant (M⁻¹s⁻¹) | Pathway |

|---|---|---|---|---|---|

| 2-Pyridyl-B(OH)₂ | 7.0 | 70 | 0.5 | 2.31 × 10⁻² | Fragmentation |

| 3-Pyridyl-B(OH)₂ | 7.0 | 70 | 1440 | 8.02 × 10⁻⁶ | Base-catalyzed |

| 4-Pyridyl-B(OH)₂ | 12.0 | 70 | 10080 | 1.15 × 10⁻⁶ | Base-catalyzed |

| Phenyl-B(OH)₂ | 8.9 | 70 | 180 | 6.42 × 10⁻⁵ | Autocatalysis |

| 2-Thienyl-B(OH)₂ | 7.0 | 70 | 0.8 | 1.44 × 10⁻² | Fragmentation |

Table 4: Self-Catalysis and Auto-Catalysis Parameters

| System | pH Range | Self-Catalysis Rate (M⁻¹s⁻¹) | Auto-Catalysis Rate (M⁻¹s⁻¹) | Concentration Dependence | Mechanism |

|---|---|---|---|---|---|

| 3-Thienyl BA | 8.5-9.5 | 3.20 × 10⁻³ | 2.90 × 10⁻³ | Second-order | Bimolecular |

| Phenyl BA | 8.8-9.2 | 1.80 × 10⁻³ | 1.60 × 10⁻³ | Second-order | Bimolecular |

| 2-Furyl BA | 8.2-9.0 | 4.10 × 10⁻³ | 3.80 × 10⁻³ | Second-order | Bimolecular |

| 4-Methoxyphenyl BA | 9.0-9.8 | 9.50 × 10⁻⁴ | 8.80 × 10⁻⁴ | Second-order | Bimolecular |

| 3-Nitrophenyl BA | 7.5-8.5 | 6.70 × 10⁻³ | 6.20 × 10⁻³ | Second-order | Bimolecular |

The data reveals that self-catalysis and auto-catalysis rates are closely matched for most systems, suggesting similar transition state structures and energetics. The second-order concentration dependence confirms the bimolecular nature of these catalytic processes.

Borylation Mechanism in Heterocyclic Systems

The borylation of heterocyclic compounds represents a critical transformation for incorporating boron functionality into nitrogen-containing ring systems [23] [24] [25]. For 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester, understanding the mechanistic pathways for heterocyclic borylation provides insights into both its synthesis and potential transformations.

Iridium-catalyzed carbon-hydrogen borylation has emerged as the preferred method for functionalizing heterocyclic substrates [24] [26] [25]. The reaction typically proceeds through coordination of the heterocycle to the iridium center, followed by carbon-hydrogen activation and subsequent boryl transfer. However, basic heterocycles can significantly complicate this process by binding to the catalyst and altering the resting state from the expected olefin-bound complex to a heterocycle-coordinated species [25].

The regioselectivity of heterocyclic borylation follows predictable patterns based on electronic and steric factors [24] [26] [25]. Borylation occurs distal to nitrogen atoms due to electronic deactivation and steric hindrance effects. For pyridine substrates, the 3 and 4 positions represent the primary sites of reactivity, with the 2-position being strongly disfavored due to proximity to the nitrogen lone pair [25].

Mechanistic studies reveal two distinct pathways for carbon-hydrogen borylation in heterocyclic systems [23]. Electrophilic aromatic substitution predominates when using boron halide electrophiles, while σ-bond metathesis mechanisms operate with boron hydride and alkyl boron reagents. The choice of mechanism significantly influences the regioselectivity and functional group compatibility of the transformation.

Table 5: Borylation in Heterocyclic Systems

| Heterocycle | Catalyst | Position Selectivity | Yield (%) | Regioselectivity | Mechanism |

|---|---|---|---|---|---|

| Pyridine | Ir(cod)OMe/dtbpy | C3/C4 | 72 | 3:1 | C-H activation |

| Furan | Ir(cod)OMe/dtbpy | C2 | 84 | >20:1 | Electrophilic substitution |

| Thiophene | Ir(cod)OMe/dtbpy | C2/C5 | 79 | 2:1 | C-H activation |

| Imidazole | Co(silylene) | C2 | 65 | >10:1 | σ-bond metathesis |

| Pyrazole | Cu/NHC | C4 | 71 | >15:1 | Radical borylation |

The data demonstrates that catalyst choice significantly influences both reactivity and selectivity patterns. Iridium catalysts provide the most general solution for heterocyclic borylation, while specialized catalysts like cobalt silylene complexes offer unique selectivity profiles for specific substrates.

Borylative heterocyclization represents an alternative approach that constructs the heterocyclic core and installs boron functionality in a single synthetic operation [27] [28]. These processes typically involve addition of boron-heteroatom σ-bonds to activated carbon-carbon π-systems, followed by cyclization to form the heterocyclic product. Gold catalysis has proven particularly effective for these transformations, providing mild conditions and broad substrate scope.

Computational Studies of Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the mechanistic intricacies of boronic ester transformations [29] [30] [31]. For 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester, theoretical studies provide crucial insights into reaction energetics, transition state structures, and selectivity patterns that are often difficult to probe experimentally.

Density Functional Theory calculations have proven particularly valuable for investigating 1,2-metallate rearrangement mechanisms [30] [32]. These studies confirm the feasibility of two-step processes involving rapid ate-complex formation followed by slower carbon migration. The calculated activation energies align well with experimental observations, validating the proposed mechanistic pathways. However, achieving accurate results requires careful consideration of the theoretical level, conformational complexity, and solvation effects [30].

The challenge of modeling ate complexes computationally stems from their inherently flexible structures and multiple possible conformations [30] [32]. Density Functional Theory methods often provide inaccurate energetics for these systems, necessitating higher-level coupled-cluster calculations for reliable energetic predictions. The computational models must also account for explicit solvation effects, as the ionic nature of ate complexes makes them highly sensitive to solvent interactions.

Protodeboronation mechanisms have been extensively studied using computational approaches to develop predictive algorithms for reaction rates [16] [31]. These studies identify seven distinct mechanistic pathways, each characterized by specific energy differences that correlate linearly with reaction rates. The computational framework enables in silico prediction of protodeboronation kinetics as a function of pH, providing valuable guidance for synthetic planning [31].

Transition state calculations for ring contraction processes reveal the energetic factors governing strain-increase transformations [9] [10]. The computational studies demonstrate that ring contractions leading to four-membered products exhibit significantly higher barriers than those producing five-membered rings, consistent with the increased ring strain in the smaller products [12].

Table 6: Computational Studies Summary

| Study Type | Basis Set | Property Calculated | Accuracy (%) | Computational Cost | Application |

|---|---|---|---|---|---|

| DFT B3LYP | 6-31G(d,p) | Activation energies | 85 | Low | Screening |

| DFT M06-2X | 6-311+G(2d,p) | Transition states | 92 | Medium | Mechanism |

| CCSD(T) | cc-pVTZ | Reaction energies | 98 | Very High | Benchmarking |

| TD-DFT | 6-31+G(d,p) | Electronic transitions | 78 | Medium | Spectroscopy |

| MP2 | 6-311++G(d,p) | Conformational analysis | 88 | High | Conformers |

The computational data reveals a trade-off between accuracy and computational cost, with higher-level methods providing more reliable results at significantly increased computational expense. The choice of method depends on the specific application and required accuracy level.

Time-dependent Density Functional Theory calculations have proven valuable for understanding the electronic properties of boronic esters and their complexes [33]. These studies reveal that electronic transitions typically involve charge transfer from highest occupied molecular orbitals localized on the aromatic system to lowest unoccupied molecular orbitals centered on the boronic ester moiety. The calculated absorption wavelengths generally agree well with experimental spectra, though systematic blue-shifts of approximately 0.5 eV are commonly observed [33].